Way 150138

描述

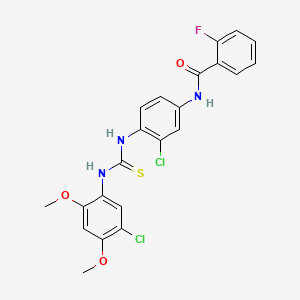

WAY-150138 is a thiourea-based compound identified as a novel inhibitor of herpes simplex virus type 1 (HSV-1) replication. Its mechanism of action involves disrupting DNA encapsidation, a critical step in viral assembly. Studies demonstrate that WAY-150138 prevents the incorporation of essential DNA-packaging proteins, specifically the portal subunit (UL6) and terminase subunit (UL15), into capsids during assembly . This depletion inhibits the formation of mature virions, rendering the virus non-infectious. Resistance mutations in HSV-1 map to the UL6 gene, underscoring the compound’s specificity for the portal complex .

属性

CAS 编号 |

273388-09-3 |

|---|---|

分子式 |

C22H18Cl2FN3O3S |

分子量 |

494.4 g/mol |

IUPAC 名称 |

N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide |

InChI |

InChI=1S/C22H18Cl2FN3O3S/c1-30-19-11-20(31-2)18(10-15(19)24)28-22(32)27-17-8-7-12(9-14(17)23)26-21(29)13-5-3-4-6-16(13)25/h3-11H,1-2H3,(H,26,29)(H2,27,28,32) |

InChI 键 |

NPZHFWHOVNAVCF-UHFFFAOYSA-N |

手性 SMILES |

COC1=CC(=C(C=C1NC(=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)S)Cl)OC |

规范 SMILES |

COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)Cl)OC |

外观 |

Solid powder |

其他CAS编号 |

273388-09-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

WAY 150138; WAY150138; WAY-150138 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of WAY 150138 typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-chloro-4-aminophenyl-2-fluorobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions

WAY 150138 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

WAY 150138 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of WAY 150138 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of proteins involved in cell signaling or metabolism, resulting in therapeutic effects.

相似化合物的比较

Structural Analogs: Thiourea Derivatives

Compound X (Hypothetical Thiourea Analog)

- Structure : Shares the thiourea core but differs in substituent groups (e.g., aromatic side chains).

- Mechanism : Targets UL6/UL15 proteins, similar to WAY-150138, but with altered binding affinity due to structural modifications.

- Efficacy : In vitro studies show a higher IC50 (50 nM vs. WAY-150138’s 20 nM), suggesting reduced potency .

- Resistance Profile : Cross-resistance observed in UL6 mutants, confirming shared target specificity.

Functional Analogs: Terminase Inhibitors

Letermovir (Non-Thiourea Compound)

- Structure : A quinazolinediamine derivative targeting cytomegalovirus (CMV) terminase (UL56/UL89/UL51 complex) .

- Mechanism : Inhibits DNA cleavage/packaging but operates in a distinct viral system (CMV vs. HSV-1).

- Efficacy : IC50 of 10 nM in CMV, demonstrating high specificity for terminase subunits .

- Resistance Profile : Mutations in UL56 confer resistance, highlighting divergent targets compared to WAY-150138.

Comparative Data Table

Research Findings and Implications

- WAY-150138’s Unique Advantage : Its dual targeting of UL6 and UL15 distinguishes it from single-target inhibitors, reducing the likelihood of resistance through compensatory mutations .

- Limitations of Structural Analogs : Compound X’s reduced efficacy underscores the importance of substituent groups in thiourea derivatives for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。